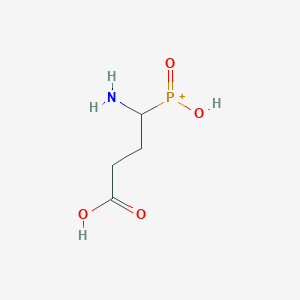
(1-Amino-3-carboxypropyl)(hydroxy)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Amino-3-carboxypropyl)(hydroxy)oxophosphanium is a unique organophosphorus compound characterized by the presence of an amino group, a carboxylic acid group, and a hydroxy group attached to a phosphonium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-3-carboxypropyl)(hydroxy)oxophosphanium typically involves the reaction of a phosphonium salt with an appropriate amino acid derivative. One common method is the reaction of triphenylphosphine with an amino acid such as 3-aminopropanoic acid in the presence of a suitable oxidizing agent. The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and solvent choice. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Amino-3-carboxypropyl)(hydroxy)oxophosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonium ion to a phosphine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylic acid groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides or phosphonate esters.
Reduction: Phosphines or phosphonium salts.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(1-Amino-3-carboxypropyl)(hydroxy)oxophosphanium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1-Amino-3-carboxypropyl)(hydroxy)oxophosphanium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular proteins and nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(1-Amino-3-carboxypropyl)phosphonic acid: Similar structure but lacks the hydroxy group.
(1-Amino-3-carboxypropyl)phosphine oxide: Similar structure but contains a phosphine oxide group instead of a phosphonium ion.
Uniqueness: (1-Amino-3-carboxypropyl)(hydroxy)oxophosphanium is unique due to the presence of the hydroxy group attached to the phosphonium ion, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets and enables specific applications that are not possible with similar compounds.
Eigenschaften
CAS-Nummer |
74333-45-2 |
|---|---|
Molekularformel |
C4H9NO4P+ |
Molekulargewicht |
166.09 g/mol |
IUPAC-Name |
(1-amino-3-carboxypropyl)-hydroxy-oxophosphanium |
InChI |
InChI=1S/C4H8NO4P/c5-3(10(8)9)1-2-4(6)7/h3H,1-2,5H2,(H-,6,7,8,9)/p+1 |
InChI-Schlüssel |
PHVWUUUCCDTIJU-UHFFFAOYSA-O |
Kanonische SMILES |
C(CC(=O)O)C(N)[P+](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methylpiperazin-1-yl)benzo[cd]indole;dihydrochloride](/img/structure/B14441819.png)

![4-[(4-Bromophenyl)methoxy]-3,5-diiodo-1-methylpyridin-2(1H)-one](/img/structure/B14441839.png)

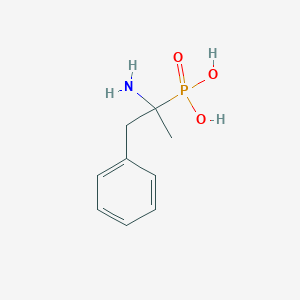

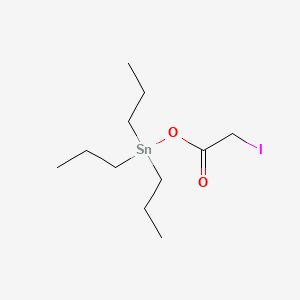
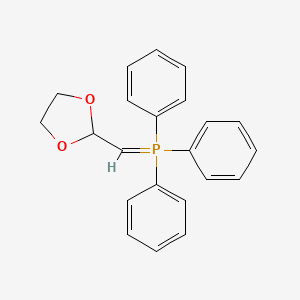
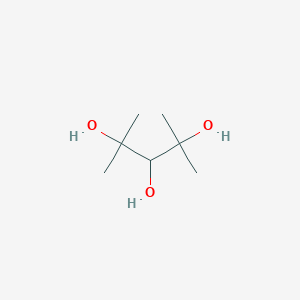
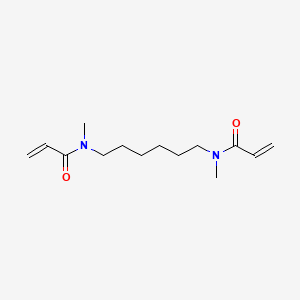


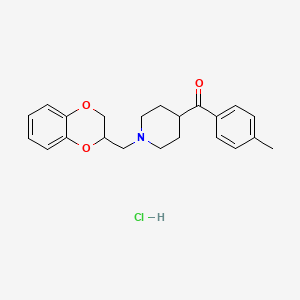
![1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14441900.png)
